6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid
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Overview
Description
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyridazine ring fused with an oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a suitable oxathiine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways, leading to its observed effects. For example, it may bind to and inhibit the activity of certain enzymes, disrupting metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-sulfonic acid: Contains a sulfonic acid group, which may alter its chemical properties and reactivity.
Uniqueness
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6N2O3S |
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Molecular Weight |
198.20 g/mol |
IUPAC Name |
6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3S/c10-7(11)4-3-5-6(9-8-4)12-1-2-13-5/h3H,1-2H2,(H,10,11) |
InChI Key |
FMCKCHZKAZHGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC(=NN=C2O1)C(=O)O |
Origin of Product |
United States |
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